molecular formula C5H14ClNO2S B6259996 [2-(ethanesulfonyl)ethyl](methyl)amine hydrochloride CAS No. 1423026-04-3

[2-(ethanesulfonyl)ethyl](methyl)amine hydrochloride

Cat. No.: B6259996
CAS No.: 1423026-04-3
M. Wt: 187.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethanesulfonyl)ethylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO2S and a molecular weight of 187.69 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethanesulfonyl)ethylamine hydrochloride typically involves the reaction of ethanesulfonyl chloride with ethylamine, followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2-(ethanesulfonyl)ethylamine hydrochloride is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems allows for precise control over reaction parameters, resulting in a high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-(ethanesulfonyl)ethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(ethanesulfonyl)ethylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(ethanesulfonyl)ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. This interaction is crucial in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

  • [2-(ethanesulfonyl)ethyl]amine hydrochloride
  • 2-(ethanesulfonyl)ethylamine hydrochloride
  • 2-(ethanesulfonyl)ethylamine hydrochloride

Uniqueness

Compared to similar compounds, 2-(ethanesulfonyl)ethylamine hydrochloride is unique due to its specific methyl group, which influences its reactivity and interaction with biological targets. This uniqueness makes it particularly valuable in certain synthetic and biochemical applications .

Properties

CAS No.

1423026-04-3

Molecular Formula

C5H14ClNO2S

Molecular Weight

187.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.